molecular formula C16H25ClN2O2 B1525188 2-Amino-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride CAS No. 1236262-89-7

2-Amino-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride

Cat. No. B1525188
CAS RN: 1236262-89-7
M. Wt: 312.83 g/mol
InChI Key: VADYOOBHRZMRQH-UHFFFAOYSA-N
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Description

“2-Amino-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride” is a complex organic compound. It contains a 2H-pyran ring, which is a structural motif present in many natural products . The compound also includes an amine group and a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The InChI code for a similar compound, “2-amino-N-((tetrahydro-2H-pyran-4-yl)methyl)propanamide hydrochloride”, is 1S/C9H18N2O2.ClH/c1-7(10)9(12)11-6-8-2-4-13-5-3-8;/h7-8H,2-6,10H2,1H3,(H,11,12);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For a similar compound, “N-Methyltetrahydro-2H-pyran-4-amine”, the molecular weight is 115.18 . It is a liquid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Research on Related Compounds

While direct information on "2-Amino-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride" is not available, compounds with structural similarities have been studied in various contexts. For example:

  • Preclinical Toxicity Evaluation of Tepoxalin : Tepoxalin, a compound with a somewhat related structure, was evaluated for oral toxicity in rats and dogs, showing specific organ-related toxicities at higher doses. These studies are crucial for understanding the safety profile of new drugs before they proceed to human trials (Knight et al., 1996).

  • Synthesis of Novel Antimitotic Agents : The synthesis and biological evaluation of novel compounds with anticancer potential, showcasing the methodology for creating and testing new therapeutic agents (Temple & Rener, 1992).

  • Exploring Anti-inflammatory and Antimicrobial Agents : Research on pyrazole, isoxazole, and other heterocyclic compounds has led to the discovery of new anti-inflammatory and antimicrobial agents, demonstrating the vast potential of chemical synthesis in drug development (Kendre, Landge, & Bhusare, 2015).

Safety and Hazards

Safety information for a similar compound, “3-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-amino-N-methyl-N-(oxan-4-ylmethyl)-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.ClH/c1-18(12-14-7-9-20-10-8-14)16(19)15(17)11-13-5-3-2-4-6-13;/h2-6,14-15H,7-12,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADYOOBHRZMRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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